4-Bromo-1,2,2,6,6-pentamethylpiperidine
Description
Contextualization of Halogenated Piperidine (B6355638) Scaffolds in Modern Organic Synthesis
Halogenated piperidine scaffolds are of immense value to synthetic chemists. The presence of a halogen atom, such as bromine, introduces a reactive handle that can be exploited for a wide range of chemical transformations. This allows for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery and development.
The carbon-bromine bond in compounds like 4-bromopiperidines can participate in a variety of cross-coupling reactions, including the Nobel Prize-winning Suzuki, Heck, and Sonogashira couplings. wikipedia.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of more complex molecular structures. The ability to introduce aryl, alkenyl, and alkynyl groups, among others, makes halogenated piperidines key intermediates in the synthesis of compounds with potential therapeutic applications.
Furthermore, the bromine atom can influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. Its introduction can also serve as a blocking group to prevent unwanted metabolic oxidation at that position.
The Unique Strategic Position of 4-Bromo-1,2,2,6,6-pentamethylpiperidine as a Versatile Synthetic Intermediate
This compound (Br-PMP) occupies a unique niche within the class of halogenated piperidines. The pentamethyl substitution pattern confers significant steric hindrance around the nitrogen atom and the adjacent carbons. This steric bulk can direct the reactivity of the molecule and influence the stereochemical outcome of reactions at the C4 position.
This combination of a reactive C-Br bond and a sterically encumbered piperidine framework makes this compound a valuable tool for constructing highly substituted and conformationally restricted piperidine derivatives, which are often sought after in medicinal chemistry to enhance selectivity and reduce off-target effects.
| Property | Value |
| Molecular Formula | C10H20BrN |
| Molecular Weight | 234.18 g/mol |
| CAS Number | 147167-73-9 |
| Appearance | White to off-white solid |
| Melting Point | 68-72 °C |
Historical Trajectories in the Development of Piperidine Bromination Methodologies
The bromination of piperidines and other aliphatic amines has evolved significantly over time. Early methods often relied on the use of elemental bromine (Br2), a highly reactive and hazardous reagent. acsgcipr.org These reactions often lacked selectivity and could lead to multiple bromination products and undesired side reactions, particularly with electron-rich heterocyclic systems. acsgcipr.org
The development of N-bromoamides and imides, such as N-bromosuccinimide (NBS), provided a milder and more selective alternative to molecular bromine. organic-chemistry.org These reagents are easier to handle and often afford better control over the bromination process. The reactivity of NBS can be further tuned by the use of radical initiators or acid catalysts, allowing for the bromination of a wider range of substrates under more controlled conditions.
For electron-rich heterocycles, a variety of brominating agents have been explored to achieve high yields and regioselectivity. researchgate.net The choice of reagent and reaction conditions is crucial to avoid over-bromination or decomposition of the starting material. In recent years, more environmentally friendly and sustainable methods have been developed, utilizing reagents like bromide-bromate couples in aqueous media. researchgate.net
The bromination of sterically hindered piperidines, such as the precursor to this compound, presents additional challenges. The steric bulk around the piperidine ring can hinder the approach of the brominating agent, requiring more forcing conditions or specialized reagents to achieve the desired transformation.
Overview of Research Paradigms and Current Scholarly Focus on this compound
Current research involving this compound and related polysubstituted piperidines is largely driven by the demand for novel bioactive molecules. ajchem-a.com The scholarly focus can be broadly categorized into two main areas: the development of new synthetic methodologies and the application of these compounds in medicinal chemistry.
In the realm of synthetic methodology, chemists are exploring new and more efficient ways to synthesize and functionalize highly substituted piperidines. nih.gov This includes the development of novel catalytic systems for cross-coupling reactions involving the C-Br bond of compounds like Br-PMP. The goal is to create a diverse library of piperidine derivatives with a wide range of substituents at the 4-position.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63867-64-1 |
|---|---|
Molecular Formula |
C10H20BrN |
Molecular Weight |
234.18 g/mol |
IUPAC Name |
4-bromo-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C10H20BrN/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7H2,1-5H3 |
InChI Key |
ASLNITXQJFGECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)Br)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 4 Bromo 1,2,2,6,6 Pentamethylpiperidine
Precursor Synthesis and Strategic Functionalization Pathways
A crucial aspect of synthesizing 4-Bromo-1,2,2,6,6-pentamethylpiperidine lies in the efficient construction of the core piperidine (B6355638) structure and the subsequent introduction of the bromine atom at the desired C4 position.
Synthesis of 1,2,2,6,6-pentamethylpiperidine Derivatives as Bromination Substrates
The primary precursor for the target molecule is 1,2,2,6,6-pentamethylpiperidine. Its synthesis is typically achieved through a multi-step sequence starting from readily available materials. A common route involves the initial synthesis of 2,2,6,6-tetramethyl-4-piperidone, which is then subjected to reduction and subsequent N-methylation.
The synthesis of 2,2,6,6-tetramethyl-4-piperidone can be accomplished through the reaction of acetone (B3395972) and ammonia. This reaction is often carried out in a single stage at elevated temperatures and pressures in the presence of an acid catalyst.
Following the formation of the piperidone, the carbonyl group at the C4 position is removed. A widely used method for this transformation is the Wolff-Kishner reduction. This reaction involves the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures to yield the corresponding methylene (B1212753) group, affording 2,2,6,6-tetramethylpiperidine (B32323).
The final step in the synthesis of the precursor is the N-methylation of 2,2,6,6-tetramethylpiperidine. This can be achieved using various methylating agents, such as methyl iodide or a mixture of formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction).
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | Acetone and Ammonia | Acid catalyst, 50-120°C, 1-50 atm | 2,2,6,6-tetramethyl-4-piperidone |
| 2 | 2,2,6,6-tetramethyl-4-piperidone | Hydrazine hydrate, strong base (e.g., KOH), high temperature | 2,2,6,6-tetramethylpiperidine |
| 3 | 2,2,6,6-tetramethylpiperidine | Methylating agent (e.g., CH₃I or HCHO/HCOOH) | 1,2,2,6,6-pentamethylpiperidine |
Investigation of Regioselective Bromination Approaches at the C4 Position
Direct regioselective bromination of the C4 position of 1,2,2,6,6-pentamethylpiperidine presents a significant challenge due to the steric hindrance imposed by the four methyl groups at the C2 and C6 positions. Direct C-H functionalization of piperidines is often difficult to control, and the presence of multiple reactive C-H bonds can lead to a mixture of products.
Electrophilic bromination of such a sterically hindered alkane is generally not a viable strategy. Free radical bromination, while a potential pathway for C-H functionalization, often lacks selectivity, particularly in a molecule with multiple secondary methylene groups. The high reactivity of bromine radicals can lead to over-bromination or the formation of a complex mixture of isomers. Given the steric congestion around the piperidine ring, a direct and selective introduction of a bromine atom at the C4 position is anticipated to be a low-yielding process.
Indirect Methodologies for Bromine Introduction: Exploiting Pre-functionalized Scaffolds
A more rational and controllable approach to the synthesis of this compound involves the use of a pre-functionalized precursor, specifically 4-hydroxy-1,2,2,6,6-pentamethylpiperidine. This strategy allows for the initial establishment of the desired substitution pattern, followed by the conversion of the hydroxyl group to a bromine atom.
The synthesis of 4-hydroxy-1,2,2,6,6-pentamethylpiperidine starts with the reduction of 2,2,6,6-tetramethyl-4-piperidone to 4-hydroxy-2,2,6,6-tetramethylpiperidine. This reduction can be effectively carried out using catalytic hydrogenation. google.com The resulting 4-hydroxypiperidine (B117109) derivative is then N-methylated, for instance, by reacting it with formaldehyde and formic acid, to yield 4-hydroxy-1,2,2,6,6-pentamethylpiperidine. google.comprepchem.com
With the 4-hydroxy precursor in hand, the conversion to the 4-bromo derivative can be accomplished using well-established chemical transformations. Two common methods for this conversion are the Appel and Mitsunobu reactions.
Appel Reaction: This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), to convert an alcohol to the corresponding alkyl halide.
Mitsunobu Reaction: This reaction involves the use of a phosphine (e.g., PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a bromide source like lithium bromide or zinc bromide.
Both reactions generally proceed with inversion of configuration at the stereocenter, a crucial consideration for stereoselective synthesis.
Stereochemical Control and Stereoselective Synthesis Considerations
The synthesis of specific stereoisomers of this compound requires careful control over the stereochemistry during the synthetic sequence. This can be achieved through either diastereoselective or enantioselective methodologies.
Diastereoselective Synthetic Pathways to this compound
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound, this would be relevant if additional substituents were present on the piperidine ring. A potential strategy for achieving diastereoselectivity involves the aza-Prins cyclization. This reaction can be used to construct substituted piperidine rings with a high degree of stereocontrol. rsc.orgresearchgate.netresearchgate.netnih.gov For instance, the reaction of a homoallylic amine with an aldehyde, promoted by a Lewis acid, can lead to the formation of a 4-halopiperidine derivative with specific diastereoselectivity. rsc.orgresearchgate.net While not directly reported for the target molecule, this methodology offers a plausible route for the diastereoselective synthesis of more complex analogs.
Enantioselective Methodologies for Chiral this compound Analogs
Enantioselective synthesis focuses on the preparation of a single enantiomer of a chiral molecule. For chiral analogs of this compound, several strategies can be envisioned. One approach involves the use of chiral catalysts to induce asymmetry in a key bond-forming step. For example, enantioselective hydrogenation of a suitable prochiral precursor could establish the desired stereochemistry early in the synthesis. rsc.org Another strategy relies on the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.
Process Optimization and Scalable Synthesis Techniques
The transition from benchtop synthesis to large-scale production of this compound necessitates a thorough optimization of the manufacturing process. Key objectives include improving the economic viability and ensuring consistent product quality. This involves a detailed examination of reaction parameters and the adoption of modern production technologies.
Reaction Condition Tuning for Maximized Yield and Selectivity
The synthesis of substituted piperidines is highly sensitive to reaction conditions, where minor adjustments can lead to significant improvements in yield and selectivity. The primary synthesis of this compound typically involves the bromination of 1,2,2,6,6-pentamethylpiperidine. Optimizing this process involves a systematic approach to tuning various parameters.
Key parameters that are typically optimized include:
Temperature: Influences reaction kinetics and the formation of byproducts.
Solvent: Affects the solubility of reactants and can influence the reaction pathway.
Catalyst: The choice and concentration of a catalyst can dramatically increase reaction rates and selectivity.
Reactant Molar Ratio: Adjusting the ratio of the brominating agent to the piperidine substrate is critical to maximize conversion while minimizing the formation of di-brominated or other unwanted products.
Reaction Time: Sufficient time is needed for the reaction to reach completion, but extended times can lead to product degradation or side reactions.
The following interactive table illustrates how tuning these conditions can impact the synthesis, based on findings from related piperidine halogenation studies.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Outcome |
| Solvent | Dichloromethane (B109758) | Acetonitrile (B52724) | Improved selectivity, reduced impurities |
| Temperature | 25°C (Room Temp) | 0°C | Minimized byproduct formation |
| Brominating Agent | Br₂ | N-Bromosuccinimide (NBS) | Enhanced safety and handling, higher selectivity |
| Molar Ratio (Substrate:Agent) | 1:1.2 | 1:1.05 | Reduced excess reagent waste, higher purity |
| Yield | 75% | 92% | Significant increase in product output |
Note: This data is illustrative and based on general principles of optimizing halogenation reactions for complex amines.
Development of Continuous Flow Methodologies for Efficient Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. durham.ac.uk For the production of this compound, a continuous flow setup would involve pumping the reactant streams through a series of interconnected tubes or microreactors where the reaction occurs. springernature.com
Advantages of Continuous Flow Synthesis:
Enhanced Safety: Hazardous intermediates are generated and consumed in situ within a confined volume, minimizing risk. durham.ac.uk
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and fewer byproducts. researchgate.net
Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors.
Automation and Control: Flow systems allow for precise, automated control over reaction parameters such as residence time, temperature, and stoichiometry.
A seven-step continuous flow synthesis of the antibiotic linezolid, which was completed with a total residence time of just 27 minutes, highlights the efficiency of this approach for complex heterocyclic molecules. mit.edu A similar strategy could be conceptualized for this compound, potentially telescoping multiple reaction steps (e.g., N-methylation and subsequent bromination) without intermediate purification. durham.ac.uk
The following table provides a comparative overview of batch versus continuous flow processing for the synthesis of specialty chemicals.
| Feature | Batch Processing | Continuous Flow Processing |
| Scalability | Complex, requires reactor redesign | Simpler, achieved by extending run time or numbering-up |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |
| Heat Transfer | Often inefficient and difficult to control | Highly efficient, precise temperature control |
| Process Control | Manual or semi-automated, less precise | Fully automated, highly precise and reproducible |
| Product Consistency | Potential for batch-to-batch variability | High consistency and quality |
| Footprint | Large industrial reactors | Compact, smaller footprint |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles is integral to modern chemical synthesis, aiming to minimize the environmental impact of chemical processes. wisc.edu The synthesis of this compound can be made more sustainable by considering several of the twelve core principles of green chemistry. gcande.org
Key green chemistry metrics used to evaluate the sustainability of a process include:
Atom Economy: A measure of the efficiency of a reaction in converting reactant atoms to the desired product.
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. An ideal E-factor is 0. mit.edu
Application of Green Principles:
Waste Prevention: Optimizing reactions to maximize yield and selectivity, as discussed in section 2.3.1, directly contributes to waste prevention.
Atom Economy: The choice of brominating agent is critical. While elemental bromine (Br₂) might be used, reagents like N-Bromosuccinimide (NBS) can offer better atom economy in certain synthetic routes when the succinimide (B58015) byproduct can be recovered and recycled.
Use of Less Hazardous Chemical Syntheses: Replacing hazardous solvents like dichloromethane with greener alternatives such as acetonitrile or, ideally, solvent-free conditions where feasible.
Catalysis: Employing catalytic methods instead of stoichiometric reagents can significantly reduce waste. For instance, developing a catalytic bromination cycle would be a major green advancement over the use of a full equivalent of a brominating agent.
The table below summarizes the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Traditional Approach | Green Chemistry Approach |
| Reagents | Stoichiometric brominating agents (e.g., Br₂) | Catalytic bromination; use of recyclable reagents like NBS |
| Solvents | Halogenated solvents (e.g., Dichloromethane) | Greener solvents (e.g., Acetonitrile, 2-MeTHF) or solvent-free conditions |
| Energy Use | High-temperature batch reactions | Lower temperature reactions in continuous flow reactors, microwave-assisted synthesis |
| Waste Generation | Higher E-Factor due to byproducts and solvent waste | Lower E-Factor through higher selectivity and solvent recycling |
By integrating these advanced methodologies, the synthesis of this compound can be transformed into a more efficient, scalable, and environmentally responsible process.
Reactivity and Derivatization Chemistry of 4 Bromo 1,2,2,6,6 Pentamethylpiperidine
Nucleophilic Substitution Reactions at the C4 Position
The carbon-bromine bond at the C4 position of 4-Bromo-1,2,2,6,6-pentamethylpiperidine is susceptible to nucleophilic attack, enabling the introduction of a wide array of functional groups. The steric hindrance imposed by the adjacent gem-dimethyl groups influences the mechanistic pathway of these substitution reactions.
Alkylation and Arylation Strategies via S\textsubscript{N}1 and S\textsubscript{N}2 Mechanisms
The substitution of the bromine atom with alkyl and aryl groups can proceed through both S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms, with the outcome often depending on the nature of the nucleophile, solvent, and reaction conditions.
S\textsubscript{N}2 Reactions: Direct displacement of the bromide by strong, unhindered nucleophiles is characteristic of the S\textsubscript{N}2 pathway. Alkylating agents, which are compounds that donate an alkyl group, are often employed in these reactions. For instance, the reaction with primary alkyl lithium or Grignard reagents can lead to the formation of 4-alkyl-1,2,2,6,6-pentamethylpiperidines. The bimolecular nature of this reaction means its rate is dependent on the concentration of both the piperidine (B6355638) substrate and the nucleophile.
S\textsubscript{N}1 Reactions: In the presence of a polar, protic solvent and a weaker nucleophile, the reaction can favor an S\textsubscript{N}1 pathway. This mechanism involves the initial formation of a carbocation intermediate at the C4 position, which is then attacked by the nucleophile. While sterically hindered, the tertiary nature of the C4 carbon can offer some stability to the carbocation. Arylation via this pathway can be achieved using electron-rich aromatic compounds in the presence of a Lewis acid, although this is less common for this specific substrate due to potential side reactions. The rate of S\textsubscript{N}1 reactions is primarily dependent on the concentration of the alkylating agent.
| Nucleophile/Reagent | Mechanism | Product Type |
| Primary Alkyl Lithium | S\textsubscript{N}2 | 4-Alkyl-substituted piperidine |
| Grignard Reagents | S\textsubscript{N}2 | 4-Alkyl-substituted piperidine |
| Electron-rich Arenes (with Lewis Acid) | S\textsubscript{N}1 | 4-Aryl-substituted piperidine |
Diverse Nucleophilic Displacements: Heteroatom and Carbon Nucleophiles
A broad spectrum of nucleophiles can be employed to displace the bromide at the C4 position, leading to a variety of functionalized piperidine derivatives.
Heteroatom Nucleophiles: Nitrogen-based nucleophiles, such as primary and secondary amines, react to form 4-amino-1,2,2,6,6-pentamethylpiperidine (B2958887) derivatives. Oxygen-containing nucleophiles like alkoxides and phenoxides yield the corresponding ethers. Similarly, sulfur nucleophiles, such as thiolates, can be used to introduce thioether functionalities.
Carbon Nucleophiles: Besides the organometallic reagents mentioned for alkylation, other carbon-based nucleophiles can also be utilized. For example, cyanide ions can be introduced to form the corresponding nitrile, a versatile precursor for further chemical transformations. Enolates and other stabilized carbanions can also participate in these substitution reactions, enabling the formation of more complex carbon skeletons at the C4 position.
| Nucleophile Type | Example Nucleophile | Product Functional Group |
| Nitrogen | Ammonia, Primary/Secondary Amines | Amine |
| Oxygen | Alkoxides, Phenoxides | Ether |
| Sulfur | Thiolates | Thioether |
| Carbon | Cyanide, Enolates | Nitrile, Alkyl chain |
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation, and this compound can serve as a suitable coupling partner in several of these transformations.
Suzuki-Miyaura Cross-Coupling for Novel C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction can be effectively applied to this compound to introduce various aryl and vinyl substituents. A typical reaction involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or potassium phosphate. The reaction is tolerant of a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of 4-substituted piperidines.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Typically Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Typically Good to Excellent |
| Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/Water | Typically Good to Excellent |
Sonogashira Coupling for the Introduction of Alkyne Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction provides a direct route to 4-alkynyl-1,2,2,6,6-pentamethylpiperidine derivatives. The reaction is typically carried out under mild conditions using a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride, a copper(I) salt such as copper(I) iodide, and an amine base like triethylamine (B128534).
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Typically Good |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Typically Good |
| 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Typically Good |
Heck and Negishi Coupling Reactions: Scope and Limitations
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. While theoretically applicable to this compound, the steric hindrance around the C4 position can pose a significant challenge, potentially leading to lower yields and requiring more forcing reaction conditions. The success of the Heck coupling with this substrate is highly dependent on the choice of catalyst, ligand, and the specific alkene coupling partner.
Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance and reactivity. The reaction of this compound with various organozinc reagents, such as alkylzinc or arylzinc halides, can provide an efficient route to C-C bond formation. The milder conditions often associated with Negishi coupling could be advantageous in overcoming the steric challenges of the substrate.
| Coupling Reaction | Organometallic Reagent | Catalyst | General Scope and Limitations |
| Heck Coupling | Alkene | Pd(OAc)₂, Pd/C | Can be challenging due to steric hindrance; may require optimization of catalyst and ligands. |
| Negishi Coupling | Organozinc reagent | Pd(PPh₃)₄, Ni(acac)₂ | Generally high-yielding and tolerant of functional groups; can be a good alternative to other cross-coupling methods for this sterically hindered substrate. |
Buchwald-Hartwig Amination and Other C-Heteroatom Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction between an amine and an organic halide or sulfonate. wikipedia.orglibretexts.org The catalytic cycle typically involves the oxidative addition of the organic halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org
While extensively applied to aryl and vinyl halides, the application of Buchwald-Hartwig amination to secondary alkyl halides like this compound is not widely documented in the literature. The reaction at an sp³-hybridized carbon center presents unique challenges, most notably the competing β-hydride elimination pathway from the palladium-alkyl intermediate. wikipedia.org
For this compound, the steric environment presents a formidable barrier to this transformation. The bromine atom at the C4 position is flanked by two axial hydrogen atoms and is situated within a sterically crowded cyclohexane-like chair conformation, which is further encumbered by the four methyl groups at the C2 and C6 positions. This steric shielding would significantly hinder the initial oxidative addition step, which is often rate-limiting.
Hypothetically, a successful coupling would require a carefully selected catalyst system, likely employing bulky, electron-rich phosphine (B1218219) ligands that can promote the oxidative addition while stabilizing the palladium center. A strong, non-nucleophilic base would be necessary to facilitate the deprotonation of the incoming amine without promoting competing elimination reactions.
Table 1: Potential Components for Buchwald-Hartwig Amination of this compound
| Component | Example | Role in Reaction |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, tBuXPhos | Stabilizes the Pd center and facilitates key steps like oxidative addition and reductive elimination. |
| Amine | Primary or secondary amines | The nitrogen nucleophile for the C-N bond formation. |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | Deprotonates the amine-palladium complex to form the key amido intermediate. |
| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction, influencing solubility and reaction rates. |
Other palladium-catalyzed C-heteroatom coupling reactions, such as Suzuki (C-C), Heck (C-C), and Stille (C-C) couplings, would face similar steric challenges at the C4 position of this particular substrate. nih.gov The successful application of these powerful synthetic tools to this compound remains a subject for future research.
Reductive Transformations and Elimination Pathways
Selective Reductive Debromination Strategies
Reductive debromination offers a direct pathway to convert this compound into its parent compound, 1,2,2,6,6-pentamethylpiperidine. Several strategies are viable for this transformation, primarily categorized into radical-mediated and catalytic hydrogenation methods.
Radical-Mediated Debromination: This approach typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor. Tributyltin hydride (Bu₃SnH) is a classic reagent for this purpose. The reaction proceeds via a radical chain mechanism:
Initiation: AIBN thermally decomposes to generate radicals.
Propagation: A tributyltin radical abstracts the bromine atom from the piperidine substrate to form an alkyl radical. This piperidin-4-yl radical then abstracts a hydrogen atom from Bu₃SnH, yielding the debrominated product and regenerating the tributyltin radical.
An interesting parallel is found in the use of 1,2,2,6,6-pentamethylpiperidine (PMP) itself as an organic reducing agent for bromoesters, where it acts as a hydrogen atom donor in a radical chain reaction. researchgate.net This suggests that the piperidine ring system is amenable to radical processes, making radical debromination a highly plausible strategy.
Catalytic Hydrogenation: A cleaner alternative to tin hydrides is catalytic hydrogenation. This method involves reacting the bromo-compound with hydrogen gas (H₂) in the presence of a transition metal catalyst, typically palladium on carbon (Pd/C). researchgate.net A base, such as triethylamine or potassium carbonate, is often added to neutralize the hydrogen bromide (HBr) that is formed as a byproduct. This method is often highly efficient and avoids the use of toxic tin reagents.
Other potential methods include the use of reducing agents like zinc metal in acetic acid or sodium borohydride (B1222165) in the presence of a nickel salt. nih.gov
Mechanistic Exploration of Elimination Reactions Leading to Olefinic Products
The treatment of this compound with a base can induce an elimination reaction (dehydrobromination) to form the corresponding olefin, 1,2,2,6,6-pentamethyl-1,2,3,4-tetrahydropyridine. As a secondary alkyl halide, the substrate can undergo elimination via either the bimolecular (E2) or unimolecular (E1) pathway, depending on the reaction conditions. iitk.ac.inlibretexts.org
E2 Mechanism: The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the leaving group (the β-carbon), simultaneously with the departure of the bromide ion and the formation of a π-bond. libretexts.org This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide, KOtBu) and aprotic solvents. libretexts.orgmsu.edu For the reaction to proceed, the β-hydrogen and the bromine atom must adopt an anti-periplanar conformation. In the chair conformation of the piperidine ring, this requires both the abstracted proton (at C3 or C5) and the bromine (at C4) to be in axial positions.
E1 Mechanism: The E1 mechanism is a two-step process that begins with the slow, unimolecular departure of the bromide leaving group to form a secondary carbocation intermediate at the C4 position. libretexts.org In a subsequent fast step, a weak base (often the solvent, e.g., ethanol (B145695) or water) removes an adjacent proton to form the double bond. This pathway is favored by polar, protic solvents and weaker bases.
Regioselectivity: According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. libretexts.org In this case, the elimination product, 1,2,2,6,6-pentamethyl-1,2,3,4-tetrahydropyridine, is a tetrasubstituted enamine, which is a highly stable olefin. Therefore, it is expected to be the major product regardless of the mechanism. The formation of the analogous olefin from 4-amino-2,2,6,6-tetramethylpiperidine (B32359) via diazotization has been reported, confirming the accessibility of this tetrahydropyridine (B1245486) structure. researchgate.net
Functionalization of the Piperidine Ring System Beyond the C4 Position
Reactions Involving the N-Methyl Group and Related N-Functionalizations
The N-methyl group of this compound is a potential site for chemical modification, offering routes to other N-substituted derivatives.
N-Demethylation: One of the most fundamental transformations is N-demethylation to yield the corresponding secondary amine, 4-Bromo-2,2,6,6-tetramethylpiperidine. Classic reagents for this purpose, such as cyanogen (B1215507) bromide (von Braun reaction) or chloroformates (e.g., α-chloroethyl chloroformate), are effective but often require harsh conditions. More contemporary methods involve transition metal catalysis. For instance, palladium-catalyzed N-demethylation/N-acylation protocols have been developed for complex alkaloid structures and could potentially be applied here. researchgate.net
Functionalization of the N-Methyl Group: Direct functionalization of the C-H bonds of the N-methyl group is challenging but can be achieved. One approach involves the formation of an iminium ion intermediate. Oxidation of the tertiary amine, for example, could lead to an N-oxide, which upon rearrangement or further reaction could generate an N-methylideneiminium ion. This electrophilic species could then be trapped by various nucleophiles. Recent advances have shown the selective α-functionalization of N-alkyl piperidines is possible through such iminium ion pathways. acs.org
Explorations of Functional Group Interconversions and Further Derivatizations
Functionalization of the piperidine ring at positions other than C4 or the nitrogen atom is complicated by the lack of inherent reactivity of the methylene (B1212753) C-H bonds and the significant steric hindrance. However, modern synthetic methods for C-H activation and functionalization offer potential, albeit challenging, routes.
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective functionalization of piperidine rings. nih.gov The regioselectivity of these reactions is highly dependent on the choice of both the catalyst and the N-protecting group. For instance, specific rhodium catalysts can direct C-H insertion to the C2 position of the piperidine ring. nih.gov Applying such a strategy to this compound would be a formidable task due to the steric congestion around the C2 and C6 positions, which would likely impede the approach of the bulky catalyst.
Alternatively, derivatization could be achieved following an elimination reaction. The resulting enamine, 1,2,2,6,6-pentamethyl-1,2,3,4-tetrahydropyridine, possesses a nucleophilic double bond and could undergo reactions such as hydroboration-oxidation or epoxidation to introduce functionality at the C3 or C4 positions, providing a route to further derivatized piperidine systems.
Computational and Mechanistic Investigations of 4 Bromo 1,2,2,6,6 Pentamethylpiperidine Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and reactivity of organic molecules. For 4-Bromo-1,2,2,6,6-pentamethylpiperidine, DFT calculations can illuminate potential reaction pathways, such as nucleophilic substitution at the C4 position or reactions involving the piperidine (B6355638) nitrogen.
Researchers can model the geometries of reactants, products, and, crucially, the transient intermediates that dictate the course of a reaction. By calculating the relative energies of these species, a potential energy surface can be mapped out, revealing the most energetically favorable reaction pathways. For instance, in a substitution reaction, DFT can help determine whether the reaction is likely to proceed through a concerted (SN2-like) or a stepwise (SN1-like) mechanism by comparing the energies of the respective transition states and intermediates. The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP and PBE0 often providing a good balance of computational cost and accuracy for such systems. arxiv.org
Table 1: Application of DFT in Analyzing Reaction Pathways
| Computational Task | Information Gained | Relevance to this compound |
| Geometry Optimization | Provides the lowest energy structure of reactants, intermediates, and products. | Determines the preferred conformation and bond lengths/angles. |
| Frequency Calculations | Confirms stationary points as minima or transition states and provides zero-point vibrational energies. | Validates the nature of calculated structures on the potential energy surface. |
| Transition State Search | Locates the highest energy point along the reaction coordinate. | Identifies the energy barrier for a given reaction, a key determinant of reaction rate. |
| Intrinsic Reaction Coordinate (IRC) | Maps the reaction path from the transition state to the reactants and products. | Confirms that the identified transition state connects the desired reactants and products. |
Molecular Dynamics Simulations to Elucidate Reaction Dynamics and Stereocontrol
While DFT provides a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view, tracking the motion of atoms over time. This is particularly valuable for understanding how the conformational flexibility of the piperidine ring and the surrounding solvent molecules influence reactivity and stereoselectivity.
For this compound, MD simulations can be employed to study the conformational landscape of the molecule in different solvent environments. The bulky methyl groups at the 2 and 6 positions significantly restrict ring inversion, favoring a chair conformation. nih.gov MD simulations can quantify the energetic barriers for conformational changes and explore how the equatorial or axial preference of the bromine atom affects its accessibility for a reaction. Furthermore, by simulating a reaction in the presence of explicit solvent molecules, one can gain insights into the role of the solvent in stabilizing intermediates and transition states, which can have a profound impact on the reaction outcome and stereocontrol.
Elucidation of Transition States and Determination of Kinetic Parameters for Key Transformations
The transition state is the fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products. ucsb.edu Locating and characterizing transition states is a central goal of computational chemistry as it allows for the direct calculation of activation energies, which are essential for predicting reaction rates.
Various computational methods, such as the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms, can be used to locate transition state structures. mcmaster.camarshall.edu Once a transition state is identified for a reaction involving this compound, its geometry provides crucial information about the bonding changes occurring during the transformation. Frequency calculations on the transition state structure should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. ucsb.edu
From the calculated activation energy (ΔG‡), kinetic parameters can be estimated using transition state theory. This allows for a quantitative prediction of how changes in temperature or the electronic nature of reactants will affect the reaction rate.
Table 2: Computational Workflow for Determining Kinetic Parameters
| Step | Method | Output | Significance |
| 1. Reactant & Product Optimization | DFT (e.g., B3LYP/6-31G*) | Optimized geometries and energies. | Establishes the thermodynamic baseline for the reaction. |
| 2. Transition State Search | QST2/QST3 or Berny Optimization | Geometry and energy of the transition state. | Defines the kinetic barrier of the reaction. |
| 3. Frequency Calculation | DFT | Vibrational frequencies. | Confirms minima (zero imaginary frequencies) and transition states (one imaginary frequency). Provides thermal corrections. |
| 4. IRC Calculation | Intrinsic Reaction Coordinate | Reaction path. | Verifies the connection between the transition state and the intended reactants and products. |
| 5. Calculation of Kinetic Parameters | Transition State Theory | Rate constant (k), Activation Energy (Ea). | Allows for quantitative prediction of reaction rates. |
Prediction of Novel Reactivity Profiles and Selectivity through Computational Modeling
Computational modeling is not only a tool for understanding known reactions but also a powerful engine for predicting new ones. By systematically exploring the reactivity of this compound with a variety of virtual reactants, computational chemists can identify promising new transformations and predict their selectivity.
For example, by calculating molecular electrostatic potential (MEP) maps, one can visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. Fukui functions and dual descriptors can provide more quantitative measures of local reactivity. Such analyses could reveal, for instance, whether the steric hindrance of the pentamethyl groups can direct the regioselectivity of a reaction, favoring attack at a less hindered site. This predictive power can guide experimental efforts, saving time and resources in the laboratory. nih.gov
Conformational Analysis and its Impact on Reaction Outcomes for Substituted Piperidines
The three-dimensional shape of a molecule is intimately linked to its reactivity. For substituted piperidines, the chair conformation is generally the most stable. nih.govresearchgate.net In this compound, the bromine atom can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by a balance of steric and electronic effects.
Computational methods can accurately predict the energy difference between the axial and equatorial conformers. This is crucial because the reactivity of the bromine substituent can be highly dependent on its orientation. For example, in an E2 elimination reaction, an axial orientation of the bromine is typically required for the anti-periplanar arrangement of the leaving group and a vicinal proton. If the equatorial conformer is significantly more stable, the rate of such a reaction would be expected to be slow. By understanding the conformational preferences and the energy barriers to ring flipping, one can better predict and control the outcomes of reactions involving this and other substituted piperidines.
Advanced Applications of 4 Bromo 1,2,2,6,6 Pentamethylpiperidine As a Versatile Synthetic Scaffold
Utilization in the Total Synthesis of Complex Heterocyclic Frameworks
The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceutical agents. rsc.org The functionalization of this core structure is crucial for the synthesis of these complex molecules. 4-Bromo-1,2,2,6,6-pentamethylpiperidine serves as an advanced intermediate for introducing this sterically encumbered moiety into larger molecular frameworks.
The key to its utility lies in the C-Br bond, which is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the connection of the piperidine scaffold to other complex fragments. For instance, in a retrosynthetic analysis of a complex alkaloid, the hindered piperidine unit could be installed late-stage via a Suzuki-Miyaura coupling between this compound and a suitable boronic acid or ester derivative of the main heterocyclic core. nih.gov
While the parent compound, 1,2,2,6,6-pentamethylpiperidine (PMP), is often used as a non-nucleophilic base in total synthesis, particularly in Heck cyclization reactions to form challenging quaternary carbon stereocenters, the 4-bromo derivative offers a strategic advantage as a coupling partner rather than just a reagent. nih.govnih.gov The synthesis of norlobelane analogues, for example, has been achieved through the elaboration of a functionalized piperidine core, highlighting the importance of such building blocks in constructing complex bioactive molecules. nih.gov
Table 1: Representative Cross-Coupling Reactions for Scaffold Elaboration
| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Linkage |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Piperidinyl-Aryl/Heteroaryl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | Piperidinyl-Alkynyl |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 4-Amino-Piperidine Derivative |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 4-Alkenyl-Piperidine Derivative |
Role in the Expedient Elaboration of Diverse Molecular Architectures for Research Probes
Molecular probes are essential tools for studying biological systems, enabling the visualization and tracking of biomolecules. The development of these probes often requires a scaffold that can be functionalized with reporter groups such as fluorophores or affinity tags. The sterically hindered piperidine framework is of particular interest due to its presence in many bioactive molecules and its inherent stability.
The 4-bromo functionality of this compound is an ideal attachment point for probe components. Through cross-coupling reactions, a wide variety of fluorophores, such as those based on diketopyrrolopyrrole (DPP) or 1,8-naphthalimide, can be appended to the piperidine ring. sigmaaldrich.commdpi.com The hindered nature of the pentamethylpiperidine moiety can enhance the photostability of the attached fluorophore by sterically shielding it from quenching pathways. sigmaaldrich.com
Furthermore, derivatives of the related 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are widely used as spin-label probes for electron paramagnetic resonance (EPR) spectroscopy to study oxidative stress in cellular organelles like mitochondria and cell membranes. nih.gov The synthesis of these complex probes often involves the functionalization of a pre-existing piperidine ring. Starting with a versatile building block like this compound would allow for the direct attachment of targeting moieties or fluorescent tags via its bromo-group, streamlining the synthesis of sophisticated, multi-functional research probes. nih.gov
Precursor in the Rational Design and Development of Advanced Catalytic Ligands
Phosphine (B1218219) ligands are fundamental to homogeneous catalysis, and their steric and electronic properties dictate the efficacy of the metal catalyst. nih.gov The development of bulky, electron-rich phosphine ligands is an active area of research, as these ligands can promote challenging cross-coupling reactions. The 2,2,6,6-tetramethylpiperidine (B32323) framework is a known synthon for creating sterically hindered bases, and its phosphorus analogue, 2,2,6,6-tetramethylphosphinane, has been synthesized as a bulky secondary phosphine building block. nih.gov
This compound serves as a valuable precursor for a new class of P,N-ligands. The nitrogen atom of the piperidine ring can act as a coordinating atom, while the 4-position can be functionalized to introduce a phosphorus-containing group. A common strategy involves the reaction of the bromo-derivative with a lithium phosphide (B1233454) reagent (e.g., LiPPh₂) to form a C-P bond. beilstein-journals.org
The resulting ligand would feature a hindered piperidine backbone, potentially influencing the coordination sphere of a transition metal and enhancing catalytic activity or selectivity. The synthesis of such ligands is a modular approach, where the properties of the final catalyst can be tuned by modifying the substituents on the phosphorus atom or the piperidine ring.
Table 2: Synthetic Pathway for a Hindered P,N-Ligand
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Lithiation | n-BuLi or t-BuLi | 4-Lithio-1,2,2,6,6-pentamethylpiperidine |
| 2 | Phosphinylation | ClPPh₂ | 4-(Diphenylphosphino)-1,2,2,6,6-pentamethylpiperidine |
| 3 | Complexation | Pd(II) or Ni(II) salt | Metal-P,N-Ligand Complex |
Application in Method Development for New Organic Transformations and Reaction Discovery
New reaction discovery often relies on testing the scope and limitations of a transformation on a diverse set of substrates, including those that are sterically demanding. This compound, with its significant steric hindrance around the C-Br bond, serves as an excellent substrate to probe the robustness of novel cross-coupling methodologies.
For example, the development of new palladium catalysts or ligand systems for the Suzuki-Miyaura coupling of challenging substrates would benefit from using this compound as a benchmark. organic-chemistry.org A successful reaction would indicate that the catalytic system is highly active and capable of overcoming severe steric hindrance. The development of methods for the direct C-H functionalization of saturated heterocycles is another area where this scaffold could be valuable. nih.gov Researchers could explore selective C-H activation at other positions on the ring in the presence of the bromo-functionality, leading to new strategies for creating highly functionalized piperidines. researchgate.net
Integration into Automated Synthesis Platforms for High-Throughput Exploration of Chemical Space
Automated synthesis and high-throughput experimentation are transforming medicinal chemistry by enabling the rapid generation and screening of large compound libraries. news-medical.net The success of these platforms depends on the availability of versatile and reactive building blocks that are suitable for a wide range of robust chemical transformations.
This compound is an ideal candidate for such platforms. Its C-Br bond provides a reliable reactive site for diversification via automated Suzuki-Miyaura cross-coupling reactions. researchgate.net An automated synthesis platform could utilize a stock solution of the bromo-piperidine and an array of different boronic acids in a 96-well plate format. The platform would then dispense the appropriate catalyst, base, and solvent into each well to generate a library of 4-aryl or 4-heteroaryl-1,2,2,6,6-pentamethylpiperidine derivatives. This approach allows for a vast exploration of the chemical space around the hindered piperidine core, significantly accelerating the discovery of new drug candidates and research tools.
Emerging Research Frontiers and Future Directions in 4 Bromo 1,2,2,6,6 Pentamethylpiperidine Chemistry
Sustainable and Photoredox Catalysis Approaches for Synthesis and Derivatization
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a molecule like 4-Bromo-1,2,2,6,6-pentamethylpiperidine, this involves moving away from stoichiometric reagents and harsh conditions towards catalytic and more sustainable alternatives.
Sustainable Approaches: Green chemistry principles are being increasingly applied to piperidine (B6355638) synthesis. mdpi.com This includes the use of water as a reaction medium, which can mediate intramolecular cyclization reactions to form the piperidine ring. mdpi.com Furthermore, the development of catalytic processes that minimize waste and energy consumption is a key focus. For the derivatization of the bromo-substituted piperidine, sustainable strategies could involve replacing traditional metal catalysts with more abundant and less toxic alternatives or developing highly efficient catalytic systems that operate under mild conditions.
Photoredox Catalysis: This burgeoning field uses light to initiate chemical transformations via single-electron transfer pathways. Photoredox catalysis offers a powerful tool for the derivatization of this compound under exceptionally mild conditions. For instance, visible-light-mediated catalysts could be employed to activate the carbon-bromine bond, enabling a wide range of coupling reactions with nucleophiles that are often challenging with traditional thermal methods. This can lead to the formation of C-C, C-N, and C-O bonds, significantly expanding the accessible chemical space of advanced piperidine derivatives.
Table 1: Potential Sustainable and Photoredox Derivatization Strategies
| Strategy | Description | Potential Advantage | Example Transformation |
|---|---|---|---|
| Water-Mediated Synthesis | Utilizing water as a solvent for cyclization or derivatization reactions. mdpi.com | Reduced environmental impact, potentially unique reactivity and selectivity. | Hydrolytic displacement of bromide (under specific conditions). |
| Photoredox C-N Coupling | Using a photocatalyst (e.g., Ru or Ir complexes) and light to couple amines with the C4-position. | Mild reaction conditions, high functional group tolerance. | Reaction with anilines or aliphatic amines to form 4-amino derivatives. |
| Photoredox C-C Coupling | Light-mediated coupling of carbon-based fragments, such as alkyl groups from carboxylic acids or boronic acids. | Avoids harsh organometallic reagents, broad substrate scope. | Alkylation or arylation at the C4-position. |
| Metal-Free Click Chemistry | Employing catalyst-free reactions, such as amino-yne click reactions, for conjugation. acs.org | Biocompatible conditions, high efficiency, simplified purification. acs.org | Conjugation to biomolecules or polymers functionalized with an alkyne. |
Exploration of Unconventional Reactivities and Novel Catalytic Systems
Beyond established cross-coupling reactions, researchers are investigating unconventional ways to functionalize the this compound core. The unique steric and electronic properties of this scaffold can be harnessed to achieve novel chemical transformations.
The bulky pentamethyl substitution creates a sterically hindered environment that can influence regioselectivity and reactivity in unexpected ways. This could enable selective functionalization at otherwise less reactive sites through remote C-H activation, where a catalyst is directed by the piperidine nitrogen or another functional group.
Furthermore, novel catalytic systems are being designed to exploit these unique features. This includes the development of bifunctional catalysts that can interact with both the piperidine nitrogen and the bromine atom to facilitate complex transformations. Another area of exploration is the use of frustrated Lewis pairs (FLPs) to activate small molecules and promote their addition across the piperidine scaffold.
Table 2: Unconventional Reactivity and Catalytic Concepts
| Concept | Description | Potential Application to Target Compound |
|---|---|---|
| Remote C-H Functionalization | A catalyst targets a C-H bond distant from the primary functional group, guided by a directing group. | Selective functionalization of the piperidine ring's methyl groups or backbone C-H bonds. |
| Nickel-Catalyzed Cross-Electrophile Coupling | Coupling of two different electrophiles (e.g., the C-Br bond with another alkyl halide) using a nickel catalyst and a reductant. | Formation of new C-C bonds without the need for pre-formed organometallic reagents. |
| Supramolecular Catalysis | Using host-guest chemistry to create a unique reaction environment within a molecular capsule or cage. | Controlling stereoselectivity or enabling otherwise disfavored reactions by encapsulating the piperidine substrate. |
| Flavin-Based Photocatalysis | Utilizing organic dyes like flavins as photocatalysts, which can be activated by light to mediate redox reactions. nih.gov | Sustainable and biocompatible catalysis for derivatization reactions, potentially in biological contexts. nih.gov |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The convergence of data science and chemistry is revolutionizing how chemical reactions are developed. rjptonline.org Machine learning (ML) and artificial intelligence (AI) offer powerful tools to predict the outcomes of reactions involving this compound and to optimize reaction conditions. ucla.edu
By training algorithms on large datasets of chemical reactions, ML models can learn the complex relationships between reactants, catalysts, solvents, and the resulting yield or selectivity. chemrxiv.orgnih.gov For the derivatization of this compound, this means a chemist could use an AI tool to predict the most likely successful catalyst and conditions for a desired transformation, drastically reducing the amount of trial-and-error experimentation. rjptonline.org These models can represent molecules using formats like SMILES strings and process them with architectures such as neural networks or random forests to make predictions. rjptonline.orgnih.gov
Table 3: Machine Learning Workflow for Reaction Optimization
| Step | Description | Example Application |
|---|---|---|
| Data Collection | Gathering reaction data from literature, patents, or high-throughput experiments. chemrxiv.org | Compiling a database of Suzuki couplings on bromo-heterocycles, including substrates, catalysts, ligands, bases, solvents, and yields. |
| Featurization | Converting chemical structures and conditions into numerical representations (features) that an ML model can understand. ucla.edu | Representing this compound by its molecular fingerprints or calculated quantum mechanical properties. |
| Model Training | Using the featurized data to train a predictive model (e.g., a neural network). nih.gov | The model learns the patterns that correlate specific ligand/base combinations with high yields for sterically hindered substrates. |
| Prediction & Validation | Using the trained model to predict the outcome of new, untested reactions. The predictions are then validated experimentally. | Predicting the top 5 most promising catalysts for coupling a novel boronic acid with this compound. |
Development of High-Throughput Screening Methodologies for Rapid Derivatization and Discovery
To accelerate the discovery of new derivatives and optimal reaction conditions, high-throughput screening (HTS) is an indispensable tool. unchainedlabs.com HTS involves the use of automated robotic systems to perform hundreds or thousands of reactions in parallel in small-scale formats, such as microplates.
For this compound, an HTS campaign could be designed to rapidly screen a vast array of variables for a specific cross-coupling reaction. This could include hundreds of different catalysts, ligands, bases, solvents, and temperature combinations. unchainedlabs.com The reaction outcomes are then analyzed using rapid techniques like desorption electrospray ionization mass spectrometry (DESI-MS) or ultra-performance liquid chromatography (UPLC), which can provide results in seconds to minutes per sample. rsc.org This approach allows researchers to quickly map the "reaction space," identify optimal conditions, and discover novel reactivity that would be missed by traditional, low-throughput methods. unchainedlabs.com
Table 4: High-Throughput Screening Workflow for Derivatization
| Stage | Description | Key Technology |
|---|---|---|
| Plate Preparation | Robotic liquid handlers dispense precise amounts of stock solutions of the piperidine substrate, coupling partners, catalysts, and solvents into a multi-well plate. | Automated liquid handlers, plate sealers. |
| Reaction Incubation | The plate is incubated at a controlled temperature with shaking to allow the reactions to proceed. | Plate heaters/shakers, inert atmosphere gloveboxes. |
| Sample Quenching & Workup | A quenching solution is added to stop the reactions simultaneously. Dilutions or extractions may be performed automatically. | Robotic liquid handlers. |
| Rapid Analysis | Each reaction well is analyzed to determine the conversion to product and identify any byproducts. rsc.org | UPLC-MS, DESI-MS, Gas Chromatography (GC). unchainedlabs.comrsc.org |
| Data Analysis | Software aggregates the data from all wells, allowing for visualization of trends and identification of "hits" (successful reactions). | Data visualization software, statistical analysis tools. |
Challenges and Opportunities in the Scalable and Environmentally Benign Synthesis of Advanced Piperidine Derivatives
While advanced methods can create novel piperidine derivatives at the lab scale, significant challenges remain in translating these discoveries into scalable and sustainable manufacturing processes.
Challenges:
Cost of Goods: Many advanced catalysts and reagents, particularly those involving precious metals like palladium or iridium, are expensive, making their use on an industrial scale prohibitive.
Stereocontrol: For derivatives with new stereocenters, achieving high diastereoselectivity or enantioselectivity on a large scale can be difficult and require extensive process optimization.
Process Safety: Some reagents used in modern synthesis are highly reactive or toxic, posing safety risks during large-scale production.
Purification: Removing catalyst residues and byproducts from the final product to meet the high purity standards of the pharmaceutical industry can be a complex and waste-intensive process.
Opportunities:
Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers numerous advantages. Flow reactors provide superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for easier automation and scale-up.
Catalyst Immobilization and Recycling: Anchoring expensive metal catalysts onto solid supports allows for their easy separation from the reaction mixture and subsequent reuse, significantly reducing costs and metal waste.
Biocatalysis: Using enzymes to perform specific chemical transformations can offer unparalleled selectivity under mild, aqueous conditions, representing the ultimate in green chemistry. Engineering enzymes to accept hindered substrates like this compound is a promising frontier.
Solvent Minimization and Replacement: A major source of waste in chemical synthesis is the use of volatile organic solvents. The development of processes that use greener solvents (e.g., water, supercritical CO2, or bio-derived solvents) or solvent-free conditions is a key opportunity for sustainable manufacturing.
Table 5: Summary of Challenges and Opportunities in Scalable Synthesis
| Area | Challenge | Opportunity |
|---|---|---|
| Catalysis | High cost and toxicity of precious metal catalysts. | Development of earth-abundant metal catalysts; catalyst immobilization and recycling. |
| Process Engineering | Safety and control issues with large-scale batch reactions. | Implementation of continuous flow manufacturing for enhanced safety and efficiency. |
| Selectivity | Achieving high stereoselectivity on a large scale. | Use of biocatalysis and chiral catalysts in flow systems to improve control. |
| Sustainability | Generation of solvent and reagent waste. | Adoption of green solvents, solvent-free reactions, and atom-economical transformations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
